chemical structure and physical properties of 2,2,4-trimethylhexane-1,6-diamine
chemical structure and physical properties of 2,2,4-trimethylhexane-1,6-diamine
An In-depth Technical Guide to 2,2,4-Trimethylhexane-1,6-diamine
Abstract
This technical guide provides a comprehensive overview of 2,2,4-trimethylhexane-1,6-diamine, a branched aliphatic diamine of significant industrial importance. Often supplied as a mixture of its 2,2,4- and 2,4,4-trimethyl isomers, this compound serves as a critical building block and curing agent in the polymer industry. This document delineates its chemical structure, stereochemistry, and physicochemical properties. Furthermore, it details its primary applications, synthesis methodologies, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of materials science and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile diamine.
Introduction
2,2,4-Trimethylhexane-1,6-diamine, frequently referred to in commercial literature as Trimethylhexamethylenediamine (TMD), is a C9 aliphatic diamine. It is characterized by a hexane backbone with two primary amine functional groups at the 1 and 6 positions and three methyl groups distributed along the chain. Commercially, it is most commonly available as a mixture of the 2,2,4- and 2,4,4-trimethyl isomers.[1][2] This unique, asymmetric, and branched structure imparts a low viscosity, a low tendency to crystallize, and excellent reactivity, making it a highly valued component in the synthesis of polymers.[3][4] Its primary applications are as a curing agent for epoxy resins and as a monomer for producing specialty polyamides and polyurethanes, where it enhances mechanical strength, chemical resistance, and durability.[4][5][6]
Chemical Structure and Isomerism
The fundamental molecular formula for 2,2,4-trimethylhexane-1,6-diamine is C9H22N2.[7] The IUPAC name specifies the precise location of the three methyl groups on the hexane-1,6-diamine backbone. The presence of a chiral center at the C4 carbon in the 2,2,4-isomer introduces stereoisomerism.
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Systematic Name: 2,2,4-Trimethylhexane-1,6-diamine
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CAS Number: 3236-53-1[8]
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Isomeric Mixture CAS: The more common commercial product is an isomeric mixture of 2,2,4- and 2,4,4-trimethylhexane-1,6-diamine, registered under CAS Number 25513-64-8.[7][9]
The structural asymmetry and the presence of bulky methyl groups near the amine functionalities influence the reactivity and physical properties of the resulting polymers. For instance, the steric hindrance can affect the curing rate of epoxy systems and modify the glass transition temperature (Tg) of polyamides.
Caption: Molecular structure of 2,2,4-trimethylhexane-1,6-diamine.
Physicochemical Properties
The physical properties of 2,2,4-trimethylhexane-1,6-diamine contribute significantly to its processing advantages, particularly its liquid state at room temperature and low viscosity. It is a colorless to light yellow liquid with a characteristic amine odor.[5][10]
| Property | Value | Source(s) |
| Molecular Weight | 158.29 g/mol | [7] |
| Appearance | Colorless to light yellow clear liquid | [5][10] |
| Melting Point | -80 °C | [10][11] |
| Boiling Point | 232 °C (at 1013 hPa) | [3][11] |
| Density | 0.865 - 0.870 g/cm³ (at 20 °C) | [3] |
| Viscosity | ~6 mPa·s (at 20 °C) | [11] |
| Flash Point | 110 °C | [3][11] |
| Water Solubility | Miscible in all proportions at ambient temperature | [11] |
| Vapor Pressure | <1 hPa (at 50 °C) | [11] |
| pKa | 10.36 (at 20 °C) | [10] |
This data primarily refers to the common isomeric mixture (CAS 25513-64-8).
Synthesis Methodology
The industrial synthesis of trimethylhexamethylenediamine is a multi-step process that originates from isophorone.[2] This pathway is notable for its efficiency in creating the specific branched diamine structure.
The Causality Behind the Synthesis Route: The choice of isophorone as a starting material is strategic. Its inherent trimethylcyclohexene structure provides the exact carbon skeleton required for the final product, minimizing complex carbon-carbon bond-forming steps. The process leverages well-established, high-yield industrial reactions.
Key Synthesis Steps:
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Hydrogenation of Isophorone: Isophorone is first reduced via catalytic hydrogenation to produce trimethylcyclohexanol.
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Oxidative Cleavage: The resulting alcohol is then oxidized using nitric acid. This step cleaves the cyclic ring to form trimethyladipic acid, again as a mixture of isomers.
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Nitrile Formation: The dicarboxylic acid is converted into the corresponding dinitrile (trimethyl adiponitrile).
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Final Hydrogenation: The dinitrile undergoes a final catalytic hydrogenation in the presence of ammonia to yield the target 2,2,4- and 2,4,4-trimethylhexane-1,6-diamine mixture.[12] The presence of ammonia is crucial to prevent the formation of secondary and tertiary amines and to suppress side reactions like cyclization.[12]
Caption: Simplified workflow for the synthesis of TMD.
Core Applications
The unique structure of 2,2,4-trimethylhexane-1,6-diamine makes it a preferred choice in applications demanding high performance.
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Epoxy Curing Agent: This is one of its primary uses. As a hardener, it cross-links with epoxy resins to form a durable thermoset polymer.[5][6] The low viscosity of TMD allows for the formulation of solvent-free, high-solids coatings.[6] These coatings are utilized in industrial flooring, corrosion protection, and marine applications where high mechanical strength and chemical resistance are paramount.[4][6]
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Polyamide (Nylon) Monomer: TMD is used as a monomer in the production of specialty polyamides (e.g., Nylon TMDT).[2] The branched, asymmetric structure disrupts polymer chain packing, resulting in amorphous or semi-crystalline polyamides with high transparency, good solubility, and a high glass transition temperature.
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Polyurethane Chain Extender: In polyurethane systems, TMD acts as a chain extender, reacting with isocyanate prepolymers to build molecular weight and create hard segments in the final elastomer.[4] This enhances the material's hardness, thermal stability, and mechanical properties.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
Principle: Gas chromatography is the standard method for determining the purity of volatile and semi-volatile compounds like TMD. The method separates the components of a mixture based on their differential partitioning between a stationary phase (in the GC column) and a mobile phase (an inert carrier gas). The area under each peak in the resulting chromatogram is proportional to the concentration of that component.
Methodology:
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Sample Preparation: Prepare a 1% (w/v) solution of the TMD sample in a suitable solvent, such as methanol or isopropanol.
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Instrumentation:
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Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
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Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.5 mL/min.
-
-
GC Conditions:
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Inlet Temperature: 250 °C.
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Injection Volume: 1 µL.
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Split Ratio: 50:1.
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Oven Temperature Program:
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Initial Temperature: 80 °C, hold for 2 minutes.
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Ramp: Increase to 280 °C at a rate of 15 °C/min.
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Final Hold: Hold at 280 °C for 5 minutes.
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-
Detector Temperature: 300 °C.
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-
Data Analysis:
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Identify the peaks corresponding to the 2,2,4- and 2,4,4-trimethylhexane-1,6-diamine isomers.
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Calculate the area percent of the main isomer peaks relative to the total area of all peaks in the chromatogram. The purity is typically reported as the sum of the area percentages of the two main isomers.[1]
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Trustworthiness of the Protocol: This method is self-validating. A pure sample will yield two major, well-resolved peaks corresponding to the isomers, with minimal other peaks. The presence of significant additional peaks would indicate impurities, which could be starting materials, by-products from the synthesis, or degradation products. The reproducibility of the retention times and peak areas across multiple injections confirms the stability of the system and the sample.
Safety, Handling, and Storage
2,2,4-Trimethylhexane-1,6-diamine is a corrosive and sensitizing substance that requires careful handling.
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Hazards: The compound is harmful if swallowed and causes severe skin burns and eye damage.[8][9][13] It may also cause an allergic skin reaction.[8][13] It is classified as harmful to aquatic life with long-lasting effects.[14][15]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[14][16]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[14][16]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[14]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Use non-sparking tools and prevent the buildup of electrostatic charge.[14]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14] The material is slightly hygroscopic and can react with atmospheric carbon dioxide to form carbamates.[1][11] It should be stored away from moisture and incompatible materials such as acids, isocyanates, and strong oxidizing agents.[11][17]
Conclusion
2,2,4-Trimethylhexane-1,6-diamine, particularly as an isomeric mixture, is a foundational chemical for high-performance polymer systems. Its unique branched structure provides a distinct set of physical and chemical properties—low viscosity, low crystallinity, and controlled reactivity—that are highly desirable in the formulation of advanced coatings, adhesives, and specialty plastics. Understanding its chemical nature, synthesis, and safe handling protocols is essential for harnessing its full potential in research and industrial applications.
References
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PubChem. (n.d.). 2,2,4-Trimethyl-1,6-hexanediamine. Retrieved from [Link]
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NextSDS. (n.d.). 2,2,4-trimethylhexane-1,6-diamine — Chemical Substance Information. Retrieved from [Link]
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Wikidata. (2025, November 9). 2,2,4-trimethyl-1,6-hexanediamine. Retrieved from [Link]
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